molecular formula C6H5BrFNO B8240934 2-Bromo-4-fluoro-3-methoxypyridine

2-Bromo-4-fluoro-3-methoxypyridine

Cat. No.: B8240934
M. Wt: 206.01 g/mol
InChI Key: PTRIHQQZEPUWMT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are substituted by bromine, fluorine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 4-fluoro-3-methoxypyridine using bromine or a brominating agent under controlled conditions . Another approach involves the fluorination of 2-bromo-3-methoxypyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-4-methoxypyridine
  • 2-Bromo-4-methoxypyridine
  • 2-Fluoro-4-methoxypyridine
  • 3-Bromo-4-methoxypyridine

Uniqueness

2-Bromo-4-fluoro-3-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-fluoro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRIHQQZEPUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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